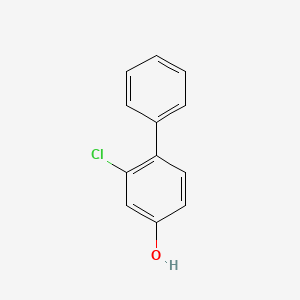

2-Chloro-4-biphenylol

Descripción

Contextualization within Hydroxylated Polychlorinated Biphenyl (B1667301) Research

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that, due to their stability, were widely used in industrial applications. who.int Though their production is now largely banned, they persist in the environment and accumulate in food chains. who.int In organisms, PCBs undergo biotransformation, leading to the formation of various metabolites, including hydroxylated polychlorinated biphenyls (OH-PCBs). researchgate.netresearchgate.net

OH-PCBs have been identified in various wildlife and human samples, including blood and plasma. researchgate.nettandfonline.comnih.gov These metabolites are of significant scientific concern because the addition of a hydroxyl (-OH) group makes them structurally analogous to natural hormones, such as estrogens and thyroid hormones. researchgate.net This structural similarity allows them to interfere with endocrine systems. researchgate.net Depending on their specific structure, some OH-PCBs are strongly retained in the blood of mammals, fish, and birds due to high-affinity binding to transport proteins like transthyretin. tandfonline.comnih.gov

2-Chloro-4-biphenylol is a specific congener within this large class of metabolites. It is a monohydroxylated PCB, meaning it has one chlorine atom and one hydroxyl group attached to its biphenyl structure. mdpi.com The study of individual congeners like this compound is essential because the biological activity and pharmacokinetic properties of OH-PCBs vary significantly depending on the number and position of chlorine atoms and the location of the hydroxyl group. tandfonline.comnih.gov Research on specific congeners helps to elucidate the structure-activity relationships that govern their toxicological effects.

Overview of Scholarly Research Domains for this compound and Related Congeners

Scholarly investigation into this compound and its relatives spans several key domains, primarily focused on its interactions with biological systems and its environmental fate.

Endocrine Disruption Research: A primary area of research is the endocrine-disrupting potential of OH-PCBs. Many of these compounds have been shown to interact with estrogen receptors (ERs). researchgate.netoup.com Quantum chemical cluster models have been used to study the binding interaction of this compound with the estrogen receptor alpha (ERα). mdpi.com These studies show that the hydroxyl group of this compound can form hydrogen bonds with the amino acid residues Leu387, Glu353, and Arg394 within the receptor's binding site. mdpi.com This interaction is considered a key mechanism for its estrogenic activity. In contrast, unhydroxylated PCBs bind poorly to the ERα receptor. mdpi.com

| Compound | Binding Energy (kcal/mol) | Hydroxylation Status | Key Interactions with ERα |

|---|---|---|---|

| This compound | -16.93 | Monohydroxylated | Hydrogen bonds with Leu387, Glu353, and Arg394 |

| 4-Chloro-4′-biphenylol | -24.33 | Monohydroxylated | Hydrogen bonds with Glu353 and Arg394 |

| 2,4′-Dichlorobiphenyl | -9.84 | Unhydroxylated | No hydrogen bonds formed |

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies are a significant research domain for OH-PCBs. bepress.com These computational studies aim to build models that predict the biological activity of chemicals based on their molecular structure. For OH-PCBs, QSAR models have been developed to predict their binding affinity to the estrogen receptor. bepress.com These models assess the influence of factors like conformational flexibility and various physicochemical and electronic descriptors on the ligand-receptor interaction. bepress.com Such research is critical for assessing the potential risks of the many different OH-PCB congeners without requiring laboratory testing for each one.

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) |

|---|---|---|---|---|

| This compound | -7.693 | 0.384 | -0.077 | 1.065 |

| 4-Chloro-4′-biphenylol | -7.141 | 0.012 | -0.082 | 3.506 |

| 2,4′-Dichlorobiphenyl | -8.203 | 0.275 | -0.083 | 3.964 |

Metabolism and Pharmacokinetics: Understanding the metabolic pathways that form this compound and its subsequent fate in the body is another crucial research area. acs.orgacs.org Studies investigate the enzymes responsible for the hydroxylation of parent PCBs and the subsequent metabolic steps, such as sulfation or glucuronidation. acs.org Pharmacokinetic studies determine parameters like the half-life, volume of distribution, and clearance of specific OH-PCB congeners, which helps explain their varying levels and persistence in different species and tissues. tandfonline.comnih.gov

Analytical Chemistry and Synthesis: The detection and quantification of this compound in complex environmental and biological matrices require sophisticated analytical methods, typically involving gas chromatography/mass spectrometry. tandfonline.comnih.gov A related field of research involves the chemical synthesis of OH-PCB congeners, including this compound. nih.gov These synthesized compounds are essential as analytical standards for accurate quantification in research and for use in toxicological studies to assess the effects of individual congeners. nih.govperlan.com.pl

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXORDJXBRHNWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022353 | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23719-22-4, 92-04-6 | |

| Record name | 4-Hydroxy-2-chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023719224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL6RKR6ERH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Regioselective Synthesis of 2-Chloro-4-biphenylol and Isomers

The specific arrangement of the chlorine atom and the hydroxyl group on the biphenyl (B1667301) structure is critical and requires controlled, regioselective synthetic methods. Key strategies for creating the biphenyl backbone include palladium-catalyzed cross-coupling reactions and radical-based aryl-aryl coupling.

One of the most powerful and versatile methods for constructing the biphenyl skeleton is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium(0) complex. nih.govnih.govbeilstein-journals.org For the synthesis of this compound, a plausible Suzuki coupling strategy would involve reacting phenylboronic acid with 3-chloro-4-halophenol (where the halogen is typically bromine or iodine) or, alternatively, coupling 4-hydroxyphenylboronic acid with a 1,2-dihalobenzene. The choice of reactants and the careful selection of palladium catalysts and ligands are essential to control the regioselectivity and achieve high yields. nih.govnih.govbeilstein-journals.org The reaction conditions, including the base and solvent, also play a significant role in the efficiency of the coupling. mdpi.com

Another classic method for aryl-aryl bond formation is the Gomberg-Bachmann reaction . vedantu.comlibretexts.orgwikipedia.orgslideshare.net This reaction generates a biaryl compound from the reaction of a diazonium salt with an aromatic compound. wikipedia.org To synthesize this compound, one could envision the reaction of a diazonium salt derived from an aniline (B41778) with a substituted benzene (B151609) ring. For instance, diazotized 3-chloro-4-aminophenol could be reacted with benzene. However, a significant drawback of the traditional Gomberg-Bachmann reaction is that it often results in low yields and a mixture of products due to the many side-reactions associated with diazonium salts. wikipedia.org Modern variations of this reaction have been developed to improve yields and selectivity. libretexts.orgwikipedia.org

The synthesis of isomers, such as 4'-chloro-4-biphenylol, can be achieved by altering the starting materials in these coupling reactions. For example, 4'-chloro-4-biphenylol can be synthesized by reacting 4-chlorophenylboronic acid with 4-iodophenol. nih.gov The synthesis of various chlorobiphenylols often relies on methods like the decomposition of diazonium salts or direct chlorination of hydroxybiphenyls. scribd.compageplace.de

| Reaction Type | Key Reactants Example for this compound | General Characteristics |

| Suzuki-Miyaura Coupling | Phenylboronic acid + 3-Chloro-4-iodophenol | High yields, good regioselectivity, palladium-catalyzed. nih.govnih.govbeilstein-journals.org |

| Gomberg-Bachmann Reaction | Diazotized 3-chloro-4-aminophenol + Benzene | Radical mechanism, often low yields, potential for isomer formation. vedantu.comwikipedia.orgslideshare.net |

| Direct Chlorination | 4-Phenylphenol + Chlorinating Agent | Can lead to mixtures of isomers, regioselectivity can be hard to control. pageplace.de |

Development of Labeled and Analogous Compounds for Research Applications

Isotopically labeled compounds are invaluable tools in research, particularly for metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis. symeres.com The synthesis of this compound can be adapted to incorporate stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterium-labeled this compound can be prepared using several methods. One common approach involves H-D exchange reactions on the final compound or a precursor, often catalyzed by a metal like palladium. mdpi.com For example, the metabolism of deuterium-labeled 4-chlorobiphenyl (B17849) has been studied, indicating the feasibility of introducing deuterium into the biphenyl core. nih.gov The synthesis of deuterated building blocks, such as deuterated aldehydes or benzene rings, can also be used to construct the final labeled molecule. mdpi.comresearchgate.net

Carbon-13 labeled analogs are often synthesized by incorporating a ¹³C-containing starting material into the synthetic route. symeres.com For instance, a ¹³C-labeled phenylboronic acid or a ¹³C-labeled phenol (B47542) could be used in a Suzuki coupling reaction. nih.gov A general method for the ¹³C-labeling of phenols involves a [5+1] cyclization using a ¹³C-labeled carbonate ester. uchicago.edu While not specifically demonstrated for this compound, this strategy highlights a viable pathway for producing [1-¹³C]-2-chloro-4-biphenylol. Such labeled compounds are crucial for mass spectrometry-based quantification methods, like isotope-dilution mass spectrometry, which offers high accuracy and precision. researchgate.net

The synthesis of analogous compounds , where the substitution pattern or functional groups are systematically varied, is also important for structure-activity relationship studies. For example, the Mannich reaction on 2-chloro-4-phenylphenol (B167023) produces aminomethylated analogs, which can be used as intermediates for creating more complex molecules or for biological screening. researchgate.netbch.ro

| Label Type | Synthetic Strategy | Research Application |

| Deuterium (²H) | H-D exchange on precursor or final product; use of deuterated starting materials. mdpi.comprinceton.edu | Mechanistic studies (kinetic isotope effect), metabolic tracing, internal standards for MS. nih.govsymeres.com |

| Carbon-13 (¹³C) | Incorporation of ¹³C-labeled synthons (e.g., labeled carbonate, boronic acid) in the synthetic pathway. nih.govuchicago.eduuchicago.edu | Quantitative analysis (isotope dilution MS), NMR structural studies, hyperpolarized MRI probes. symeres.comuchicago.eduresearchgate.net |

Chemical Derivatization for Enhanced Analytical or Mechanistic Probes

Chemical derivatization is a technique used to modify a compound to improve its analytical properties or to create a probe for studying reaction mechanisms. For this compound, derivatization typically targets the reactive hydroxyl group.

For analysis by gas chromatography-mass spectrometry (GC-MS) , the polarity of the phenolic hydroxyl group can lead to poor chromatographic peak shape and thermal instability. Derivatization converts the -OH group into a less polar, more volatile ether or ester. Common derivatization techniques for hydroxylated polychlorinated biphenyls (OH-PCBs) include:

Methylation: Reaction with diazomethane (B1218177) to form a methoxy (B1213986) ether (MeO-PCB). This is a widely used method for the analysis of OH-PCBs in environmental and biological samples. nih.gov

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. Silylation is effective and produces stable derivatives suitable for GC/MS analysis. researchgate.netresearchgate.net

Acetylation: Reaction with acetic anhydride (B1165640) to form an acetate (B1210297) ester. This method has been used to concentrate and analyze chlorobiphenylols from biodegradation studies. nih.gov

Reaction with Methyl Chloroformate (MCF): This creates a methyl carbonate derivative, which has been successfully used for the trace analysis of OH-PCBs in complex biological matrices like bird eggs. acs.orgdphen1.com

These derivatization steps are crucial for achieving the low detection limits required for monitoring these compounds in various samples. acs.orgmdpi.com

Beyond enhancing analytical detection, derivatization can be used to create mechanistic probes or novel compounds . The Mannich reaction is an example where 2-chloro-4-phenylphenol is reacted with formaldehyde (B43269) and a secondary amine (like piperidine (B6355638) or morpholine) to introduce an aminomethyl group ortho to the hydroxyl group. researchgate.netbch.ro This reaction transforms the simple phenol into a more complex Mannich base. These resulting compounds can serve as intermediates for synthesizing new heterocyclic structures or can be evaluated for their own biological activities. bch.rofarmaciajournal.com

| Derivatization Method | Reagent(s) | Purpose |

| Methylation | Diazomethane | Increases volatility for GC-MS analysis. nih.gov |

| Silylation | BSTFA, TMCS | Increases volatility and thermal stability for GC-MS. researchgate.netresearchgate.net |

| Acetylation | Acetic Anhydride | Aids in concentration and analysis of polar metabolites. nih.gov |

| Carbonate Formation | Methyl Chloroformate (MCF) | Enables trace-level GC-MS detection in complex samples. acs.orgdphen1.com |

| Aminomethylation (Mannich) | Formaldehyde, Secondary Amine | Creates novel Mannich base analogs for further synthesis or screening. researchgate.netbch.ro |

Environmental Fate and Transformation Mechanisms

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that lead to the chemical transformation of the compound. For 2-Chloro-4-biphenylol, the primary abiotic pathways are photolysis and oxidation by reactive chemical species.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Chloroaromatic compounds, including chlorohydroxybiphenyls, can absorb ultraviolet (UV) light, leading to the cleavage of chemical bonds. The direct photolysis of chlorohydroxybiphenyls in aqueous environments can occur, with quantum yields reported in the range of 0.1 to 0.2 for some chlorodibenzodioxins, which share structural similarities. iwaponline.com

The primary photochemical reaction for chloroaromatics in water is often the homolytic cleavage of the carbon-chlorine bond, leading to a phenyl radical. This can be followed by hydrogen abstraction from the solvent or reaction with other species. Another significant pathway is photosubstitution, where the chlorine atom is replaced by a hydroxyl group, a process that is pH-dependent. For related compounds like 4-chlorophenol, photolysis leads to the formation of hydroquinone (B1673460) and 4,4'-dichlorobiphenyl. researchgate.net The photolysis of 4'-Chloro-2-Hydroxybiphenyl in aqueous solution has been shown to produce unusual adducts, indicating complex reaction pathways. acs.org While specific quantum yields for this compound are not extensively documented, its structure suggests susceptibility to photolytic degradation, likely leading to dechlorination and the formation of other hydroxylated biphenyls or ring-opening products.

In the environment, this compound can be oxidized by various reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). wikipedia.org Hydroxyl radicals are powerful, non-selective oxidants that play a crucial role in the atmospheric and aquatic degradation of organic pollutants. nih.govtaylorandfrancis.com

In the atmosphere, gas-phase PCBs react with hydroxyl radicals, which can contribute to the formation of OH-PCBs. nih.gov For an already hydroxylated compound like this compound, reaction with •OH can lead to further hydroxylation or oxidation of the aromatic rings. The reaction typically begins with the addition of the hydroxyl radical to the aromatic ring or abstraction of a hydrogen atom from the hydroxyl group. This can initiate a cascade of reactions leading to the formation of dihydroxy-chlorobiphenyls, quinones, and eventually ring-cleavage products. oregonstate.edu For instance, the oxidation of other phenolic compounds often proceeds through the formation of phenoxyl radicals, which can then couple to form dimers or be further oxidized. The presence of the chlorine atom and the hydroxyl group on the biphenyl (B1667301) structure influences the sites of •OH attack and the subsequent reaction pathways. In aqueous systems, advanced oxidation processes (AOPs) that generate hydroxyl radicals, such as the Fenton reaction (Fe²⁺/H₂O₂), are effective in degrading chlorinated phenols. taylorandfrancis.comrsc.org These processes can ultimately mineralize the organic compound to carbon dioxide and water. taylorandfrancis.com

Photolytic Degradation Processes

Microbial Biodegradation Pathways

Microorganisms play a critical role in the transformation and degradation of this compound in soil and sediment. Both aerobic and anaerobic pathways have been identified for the breakdown of PCBs and their hydroxylated metabolites.

Under aerobic conditions, many bacterial strains can degrade less-chlorinated PCBs and their hydroxylated derivatives. nih.gov Bacteria such as Pseudomonas, Burkholderia, Comamonas, and Rhodococcus are known to metabolize these compounds. nih.gov The degradation typically proceeds via the biphenyl upper pathway, which is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring. nih.govcolab.ws

For this compound, the unsubstituted ring is the likely initial point of attack. The bacterium Comamonas testosteroni B-356 has been shown to degrade 2-, 3-, and 5-chloro-4-hydroxybiphenyl. researchgate.net The degradation pathway involves hydroxylation of the unsubstituted ring at the 2' and 3' positions, followed by meta-cleavage to produce the corresponding chlorobenzoic acids. researchgate.net While strain B-356 could not further metabolize the resulting chloro-hydroxybenzoic acids, other microbial species may be capable of their complete mineralization. researchgate.net Similarly, fungal species, such as the white-rot fungus Pycnoporus cinnabarinus, can completely dechlorinate monochlorinated hydroxybiphenyls using laccase enzymes, leading to detoxification. nih.gov

| Microorganism | Substrate(s) | Key Transformation/Product | Reference |

|---|---|---|---|

| Comamonas testosteroni B-356 | 2-chloro-4-hydroxybiphenyl, 3-chloro-4-hydroxybiphenyl, 5-chloro-4-hydroxybiphenyl | Metabolized via the biphenyl/chlorobiphenyl pathway to generate chloro-hydroxybenzoic acids. | researchgate.net |

| Pycnoporus cinnabarinus (fungus) | 3-chloro-4-hydroxybiphenyl, 2-hydroxy-5-chlorobiphenyl, 4-hydroxy-4'-chlorobiphenyl | Total dechlorination and oligomerization via laccase enzymes. | nih.gov |

| Methanotrophic groundwater isolates | Monochlorobiphenyls, Dichlorobiphenyls, Chlorohydroxybiphenyls | Cometabolic transformation. | cdc.gov |

Under anaerobic conditions, particularly in sediments, the primary degradation pathway for more highly chlorinated PCBs is reductive dechlorination. researchgate.netepa.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, with the PCB congener acting as an electron acceptor. wikipedia.org This pathway is generally more effective for PCBs with more chlorine atoms, and it preferentially removes chlorines from the meta and para positions. epa.govwikipedia.org

As this compound is a lightly chlorinated compound, it is less susceptible to reductive dechlorination compared to its more highly chlorinated counterparts. nih.gov However, the dechlorination of related compounds has been observed. For example, anaerobic microorganisms in freshwater sediments can dechlorinate 2,4-dichlorophenol (B122985) to 4-chlorophenol, and subsequently to phenol (B47542). nih.gov There is also evidence for the reductive dechlorination of 4,4'-dichlorobiphenyl, which can yield 4-chloro-3-biphenylol, indicating that dechlorination can occur. capes.gov.br While direct evidence for the anaerobic dechlorination of this compound is scarce, the existing literature suggests that if it occurs, it would likely involve the removal of the ortho-chlorine, a process that is generally slower than meta or para dechlorination. nih.gov The resulting 4-biphenylol could then potentially be degraded further through carboxylation and mineralization to methane (B114726) and carbon dioxide under methanogenic conditions. nih.gov

Aerobic Microbial Transformation Mechanisms

Formation and Persistence of Environmental Transformation Products

Abiotic processes can lead to the formation of dihydroxylated biphenyls, quinones, and dechlorinated biphenylols. oregonstate.edu Microbial aerobic degradation primarily yields chlorobenzoic acid derivatives. researchgate.net For example, the metabolism of 2-chloro-4-hydroxybiphenyl by Comamonas testosteroni B-356 results in the formation of chloro-hydroxybenzoic acids which were not further metabolized by this specific strain, suggesting they could persist in the environment or require other microbial populations for complete breakdown. researchgate.net

Anaerobic degradation, if it occurs, would primarily produce 4-biphenylol. nih.gov Subsequent anaerobic metabolism could lead to the formation of benzoate (B1203000) and eventually methane. nih.gov

Metabolism and Biotransformation in Diverse Biological Systems

Enzymatic Pathways of Hydroxylation and Conjugation

The metabolism of PCBs and their hydroxylated derivatives is orchestrated by a suite of xenobiotic-metabolizing enzymes. mdpi.com The initial step for a parent PCB congener is typically hydroxylation (Phase I), followed by conjugation (Phase II) of the resulting hydroxylated metabolite. nih.gov

The primary catalysts for the initial hydroxylation of PCBs are the cytochrome P450 (CYP) superfamily of monooxygenases, predominantly located in the liver. nih.goviarc.frclu-in.org These enzymes introduce a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, a critical activation step. drughunter.comnih.gov For lower-chlorinated PCBs like 2-chlorobiphenyl (B15942), this oxidation is a key transformation. acs.org The process can occur either through the formation of a reactive arene oxide intermediate or by direct insertion of a hydroxyl group. nih.govclu-in.org

Research using rat liver microsomes has shown that the metabolism of 4-halobiphenyls, a group that includes the parent structure of 2-Chloro-4-biphenylol, is primarily directed towards hydroxylation. nih.gov The specific CYP enzymes involved can vary between species and are influenced by the pattern of chlorine substitution on the biphenyl rings. iarc.frresearchgate.net For non-coplanar PCBs, which include many lower-chlorinated congeners, CYP2B, 2C, and 3A subfamilies are often implicated in their metabolism in both rodents and humans. researchgate.net The rate of this P450-catalyzed hydroxylation generally decreases as the number of chlorine atoms on the biphenyl molecule increases. clu-in.org

Following Phase I hydroxylation, which forms compounds like this compound, Phase II conjugation reactions occur. nih.gov These reactions increase the hydrophilicity of the metabolites, preparing them for elimination from the body. mdpi.comfoodsafety.institute The two principal conjugation pathways for hydroxylated PCBs (OH-PCBs) are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation is the conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). foodsafety.instituteresearchgate.net It is a major Phase II pathway for many xenobiotics. foodsafety.institute Studies on HepG2 cells, a human liver cell line, demonstrate that hydroxylated metabolites of 4-chlorobiphenyl (B17849) (PCB3) are converted into glucuronide conjugates. acs.org

Sulfation involves the addition of a sulfonate group (SO₃⁻), a reaction catalyzed by sulfotransferases (SULTs). researchgate.net This is another significant pathway for the detoxification of OH-PCBs. researchgate.net Research has confirmed the presence of sulfated PCB metabolites in human serum, indicating that sulfation is a key metabolic route in humans. researchgate.net In HepG2 cells, OH-PCB3 metabolites are biotransformed by SULTs into sulfate (B86663) conjugates. acs.org Interestingly, some studies suggest that the position of the hydroxyl group can influence the efficiency of conjugation; for instance, certain isomers of hydroxylated PCB3 are more readily conjugated than others. acs.org

Beyond the primary pathways, other metabolic reactions can occur. Phase I: Further oxidation of monohydroxylated PCBs can lead to the formation of dihydroxylated metabolites (catechols and hydroquinones). acs.org For example, the metabolism of 4-chlorobiphenyl in HepG2 cells leads to dihydroxylated intermediates. acs.org These diols can be transient and serve as substrates for further reactions. acs.org

Phase II: Glutathione (B108866) (GSH) conjugation is another important Phase II pathway, catalyzed by glutathione S-transferases (GSTs). foodsafety.instituteresearchgate.net This process typically involves the reaction of an electrophilic compound, such as a reactive arene oxide intermediate formed during CYP-mediated metabolism, with the tripeptide glutathione. foodsafety.instituteclu-in.org The resulting conjugate can then be further processed for excretion. researchgate.net Additionally, methylation, catalyzed by enzymes like catechol-O-methyltransferase (COMT), can occur, particularly on catechol (dihydroxylated) metabolites, leading to the formation of methoxylated-hydroxylated PCBs. acs.org

Glucuronidation and Sulfation Metabolic Conjugation

Identification and Characterization of Metabolic Intermediates

The metabolism of the parent compound, 2-chlorobiphenyl, results in a variety of intermediates beyond this compound. The identification of these metabolites is crucial for understanding the complete biotransformation pathway. Studies using various models, from microorganisms to mammalian cell lines, have characterized several of these intermediates.

In the frog Rana pipiens, the metabolism of the related 4-chlorobiphenyl yielded not only the expected 4′-chloro-4-biphenylol but also a dihydroxylated product, 4′-chloro-3,4-biphenyldiol, and a methoxylated metabolite, 4′-chloro-3-methoxy-4-biphenylol. clu-in.orgcdnsciencepub.com In studies with the fungus Paecilomyces lilacinus, 4-chlorobiphenyl was transformed into hydroxylated congeners which then formed lactone conjugates. nih.gov Research on HepG2 cells exposed to 4-chlorobiphenyl (PCB3) identified dihydroxylated metabolites, specifically 3′,4′-di-OH-3, as a pivotal transient intermediate that is subsequently methylated and conjugated. acs.org Furthermore, studies with the bacterium Pseudomonas species P2 have identified various chlorobiphenylols and chlorobiphenyldiols from the breakdown of low-chlorinated PCB mixtures. researchgate.net

| Parent Compound | Metabolic Intermediate | Biological System |

| 4-Chlorobiphenyl (PCB3) | 4′-Chloro-4-biphenylol | Frog (Rana pipiens), Rat |

| 4-Chlorobiphenyl (PCB3) | 4′-Chloro-3,4-biphenyldiol | Frog (Rana pipiens), Chicken |

| 4-Chlorobiphenyl (PCB3) | 4′-Chloro-3-methoxy-4-biphenylol | Frog (Rana pipiens) |

| 4-Chlorobiphenyl (PCB3) | 3′,4′-Dihydroxy-4-chlorobiphenyl (3′,4′-di-OH-3) | Human (HepG2 cells) |

| 4-Chlorobiphenyl (PCB3) | Methoxylated-hydroxylated PCB3 | Human (HepG2 cells) |

| 4,4′-Dichlorobiphenyl | 4,4′-Dichloro-3-biphenylol | Frog (Rana pipiens), Chicken |

| 2,5-Dichlorobiphenyl | 2',5'-Dichloro-2-biphenylol | Hairy root culture (Solanum nigrum) |

| 2,5-Dichlorobiphenyl | 2',5'-Dichloro-3-biphenylol | Hairy root culture (Solanum nigrum) |

| 2,5-Dichlorobiphenyl | 2',5'-Dichloro-4-biphenylol | Hairy root culture (Solanum nigrum) |

Interspecies Comparative Metabolic Studies

Significant differences exist in the metabolism of PCBs across different species, which can be attributed to variations in the activity and expression of metabolic enzymes like cytochrome P450. clu-in.org Comparative studies highlight these distinctions and are essential for extrapolating toxicological data between species.

In vitro studies using liver microsomes from rats demonstrated that the metabolism of 4-chlorobiphenyl was significantly altered by pre-treatment with inducers like phenobarbitone or 3-methylcholanthrene, highlighting the role of specific CYP isozymes. nih.gov A comparative study of biphenyl and 4-chlorobiphenyl metabolism in rat liver microsomes found that the single chlorine atom altered both the reactivity and the pattern of metabolites formed. nih.gov

When comparing metabolism in avian and mammalian systems, distinct differences emerge. In chickens, the major metabolite of 4-chlorobiphenyl was identified as 4′-chloro-3,4-biphenyldiol. tandfonline.com In contrast, studies in rabbits showed that 4′-chloro-4-biphenylol was the primary urinary metabolite. tandfonline.com Similarly, the metabolism of 4,4′-dichlorobiphenyl yielded 4,4′-dichloro-3-biphenylol in both chickens and frogs (Rana pipiens). cdnsciencepub.comtandfonline.com These studies underscore that while the fundamental pathways of hydroxylation and conjugation are conserved, the specific metabolites and their relative abundance can vary considerably between species.

| Compound | Species | Primary Metabolite(s) |

| 4-Chlorobiphenyl | Rat (liver microsomes) | 4′-Hydroxy-4-chlorobiphenyl (major), 3-Hydroxy-4-chlorobiphenyl (minor) |

| 4-Chlorobiphenyl | Frog (Rana pipiens) | 4′-Chloro-4-biphenylol, 4′-chloro-3,4-biphenyldiol, 4′-chloro-3-methoxy-4-biphenylol |

| 4-Chlorobiphenyl | Chicken | 4′-Chloro-3,4-biphenyldiol (major), 4′-chloro-4-biphenylol (minor) |

| 4-Chlorobiphenyl | Rabbit | 4′-Chloro-4-biphenylol (major urinary metabolite) |

| 4,4′-Dichlorobiphenyl | Frog (Rana pipiens) | 4,4′-Dichloro-3-biphenylol |

| 4,4′-Dichlorobiphenyl | Chicken | 4,4′-Dichloro-3-biphenylol |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Trace Analysis

Chromatography is a fundamental technique for separating 2-Chloro-4-biphenylol from other congeners and matrix components. The choice between gas and liquid chromatography often depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used tool for the congener-specific analysis of PCBs and their metabolites. nih.govresearchgate.net The gas chromatograph separates individual compounds from a mixture, and the mass spectrometer then fragments the molecules, producing a unique mass spectrum for identification and quantification. epa.gov For enhanced sensitivity, particularly in trace analysis, the GC-MS can be operated in selective ion monitoring (SIM) mode, which focuses on specific ion masses characteristic of the target analyte rather than scanning the entire mass range. epa.gov

In the analysis of this compound (also known as 2-chloro-4-phenylphenol), GC-MS provides distinct spectral data. The mass spectrum is characterized by a top peak at a mass-to-charge ratio (m/z) of 204, corresponding to the molecular ion, and a second-highest peak at m/z 206, which reflects the isotopic pattern of a compound containing a single chlorine atom. nih.gov The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats retention index of 1742 for this compound. nih.gov The method often involves temperature programming, where the column temperature is gradually increased to ensure the separation of various compounds in the sample. plos.orgsccwrp.org

GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Top Peak (m/z) | 204 | PubChem nih.gov |

| 2nd Highest Peak (m/z) | 206 | PubChem nih.gov |

| Kovats Retention Index (non-polar) | 1742 | NIST/PubChem nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) and its advanced variations are indispensable for analyzing less volatile or thermally labile compounds like OH-PCBs, which can be challenging to analyze by GC-MS without derivatization. Methodologies based on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with an electrospray ionization (ESI) source have been developed for the determination of OH-PCBs in matrices like blood plasma. oup.comulisboa.pt These methods allow for the identification of specific congeners by comparing their retention times and the ratio of selected ions against authentic standards. oup.com For instance, a method for OH-PCBs in animal-derived food utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and achieved limits of detection in the range of 0.003–0.010 μg/kg. researchgate.net

A significant advancement in this area is the coupling of liquid chromatography with trapped ion mobility spectrometry-time-of-flight mass spectrometry (LC-TIMS-TOF MS). nih.gov This hyphenated technique adds another dimension of separation based on the size and shape of the ions (their collisional cross-section). lcms.cz TIMS-TOF MS analysis of chlorinated biphenyls shows deprotonated molecular ions [M-H]⁻ with characteristic isotope patterns. nih.gov The inspection of mobility profiles for single standards reveals single mobility bands with high resolving powers, enabling clearer separation and identification, even for isomeric compounds that are difficult to distinguish by mass alone. nih.govlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Congener-Specific Analysis

Spectroscopic and Spectrometric Characterization Methods

A comprehensive characterization of this compound relies on a suite of spectroscopic and spectrometric methods to confirm its molecular structure and purity. The PubChem database lists several types of spectral data for this compound, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectra are available for structural elucidation. nih.gov

Mass Spectrometry (MS) : As detailed under GC-MS, mass spectra provide information on molecular weight and isotopic composition. nih.gov Certificates of analysis for related compounds confirm that MS data must conform to the expected structure. lgcstandards.com

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy, often using a KBr wafer technique, identifies functional groups based on their vibrational frequencies. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis analysis shows absorption peaks related to electronic transitions, such as π → π∗ transitions within the aromatic rings. nih.govanalis.com.my

Raman Spectroscopy : This technique provides complementary vibrational information to IR spectroscopy. nih.gov

These methods, used in combination, provide unambiguous confirmation of the compound's identity and structure. analis.com.my

Development of Biosensors for Environmental and Biological Matrix Monitoring

Conventional analytical methods, while accurate, can be expensive and time-consuming. nih.gov This has spurred the development of biosensors for rapid, real-time, and potentially on-site monitoring of pollutants like PCBs and their metabolites. nih.govnih.govneliti.com

Recent innovations include whole-cell biosensors (WCBs) for detecting multiple PCB congeners. biorxiv.org One such Escherichia coli-based biosensor functions by first converting PCBs into their hydroxylated forms (OH-PCBs) using enzymes from a bphAB degradation circuit. biorxiv.org These OH-PCBs are then detected by a transcriptional regulator (HbpR), which triggers a response, such as the production of a fluorescent protein. biorxiv.orgnih.gov This approach significantly enhances sensitivity, with one study reporting detection limits for 2-chlorobiphenyl (B15942) as low as 0.06-1 μM. biorxiv.org The increased sensitivity is attributed to the higher affinity of the transcriptional factor for the hydroxylated metabolite compared to the parent PCB. biorxiv.org

Other types of biosensors with potential for detecting compounds like this compound include immunosensors, which use antibodies that specifically bind to the target molecule, and optical biosensors that measure changes in light properties upon interaction with the analyte. nih.govnih.gov For example, BIAcore analysis, a type of surface plasmon resonance biosensor, has been used to measure the binding affinity of antibodies to PCB conjugates. tandfonline.com The primary challenge for these technologies is achieving the extremely low detection limits required by environmental regulations and effectively handling complex sample matrices like fatty tissues. nih.gov

Methodological Advancements in Sample Preparation and Extraction for Complex Matrices

The accuracy of any analytical method heavily depends on the efficiency of the sample preparation and extraction steps, which aim to isolate and concentrate the analyte of interest from the sample matrix while removing interfering substances.

For biological samples like blood serum or plasma, methods often involve an initial protein precipitation step, for example, using formic acid and acetonitrile. nih.gov This is followed by liquid-liquid extraction (LLE) using solvent mixtures such as hexane (B92381) and methyl-tert-butyl ether (MTBE) to separate the target analytes. nih.gov A recent advancement is the use of dispersive liquid-liquid microextraction (DLLME), a miniaturized LLE technique that is simpler, faster, and requires smaller volumes of organic solvents. nih.gov

In some cases, a hydrolysis step is crucial. For instance, studies have shown that oxygenated metabolites of PCBs in biological samples may not be detectable unless a heat-catalyzed base hydrolysis step is included in the procedure. sccwrp.org For solid samples like animal tissues or food, extraction is often performed with organic solvent mixtures like n-hexane/dichloromethane. researchgate.net The resulting extract typically requires a "clean-up" step to remove lipids and other co-extracted materials. This can be achieved using techniques like solid-phase extraction (SPE) with cartridges containing materials such as sulfuric acid-silica gel or styrene-divinylbenzene copolymers. ulisboa.ptresearchgate.net

Sample Preparation Techniques for OH-PCBs

| Technique | Matrix | Key Steps | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Serum | Protein precipitation (formic acid), extraction with hexane:MTBE. | nih.gov |

| Solid-Phase Extraction (SPE) & LLE | Animal-derived food | Extraction (n-hexane/dichloromethane), clean-up with sulfuric acid-silica gel. | researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Plasma/Serum | Injection of a mixture of extraction and disperser solvents into the aqueous sample. | nih.gov |

| Base Hydrolysis | Biological Tissues | Heat-catalyzed base hydrolysis required to release conjugated metabolites. | sccwrp.org |

Mechanistic Investigations of Biological Interactions and Molecular Recognition

Interactions with Xenobiotic Receptors (e.g., Aryl Hydrocarbon Receptor, Estrogen Receptor)

The interaction of 2-Chloro-4-biphenylol with xenobiotic receptors, particularly the Aryl Hydrocarbon Receptor (AHR) and the Estrogen Receptor (ER), is a key area of research in understanding its biological activity.

This compound has been shown to interact with the Estrogen Receptor (ER). mdpi.com Quantum chemical cluster models reveal that the hydroxyl group of this compound can form hydrogen bonds with amino acid residues such as Leu387, Glu353, and Arg394 within the ligand-binding cleft of the ERα. mdpi.com This binding is a critical step in initiating a response. The binding energy of this compound to the ERα has been calculated to be -16.93 kcal/mol. mdpi.com

Like other hydroxylated polychlorinated biphenyls (OH-PCBs), this compound can compete with the natural hormone 17β-estradiol for binding to both ERα and ERβ subtypes. oup.comresearchgate.net Generally, the binding affinities of such environmental estrogens are significantly lower than that of estradiol (B170435). oup.comresearchgate.net Upon binding, these compounds can stimulate the transcriptional activity of the estrogen receptors. oup.comresearchgate.net

While specific data on the direct binding of this compound to the Aryl Hydrocarbon Receptor (AHR) is not extensively detailed in the provided results, it is known that PCBs and their metabolites can interact with the AHR. researchgate.net This interaction typically leads to the activation of signaling pathways that regulate gene expression. The AHR is a ligand-activated transcription factor that translocates to the nucleus upon binding with a ligand, where it can induce changes in the cell's transcriptome. nih.gov

The structure of this compound is a determining factor in its ability to modulate xenobiotic receptors. The presence and position of the hydroxyl (-OH) group and the chlorine (-Cl) atom on the biphenyl (B1667301) structure are crucial.

For the Estrogen Receptor, the hydroxyl group is essential for binding, as it mimics the phenolic A-ring of estradiol and forms key hydrogen bonds within the receptor's binding pocket. mdpi.combepress.com In a study comparing monohydroxylated PCBs to unhydroxylated PCBs, it was found that the former, including this compound, bind more effectively to the ERα receptor due to the hydrogen bonding facilitated by the hydroxyl group. mdpi.com

The conformational flexibility of the biphenyl rings also plays a role. The ability of the two phenyl rings to rotate relative to each other influences how well the molecule fits into the receptor's binding site. The degree of planarity is a critical factor for robust structure-affinity models for receptor binding. bepress.com

Ligand Binding Affinity and Receptor Activation Mechanisms

Enzyme Inhibition and Activation Mechanisms

This compound and related compounds can influence the activity of various enzymes. Research has shown that hydroxylated PCBs can inhibit enzymes involved in critical cellular processes.

For instance, studies on related compounds like 4'-chloro-4-biphenylol have demonstrated inhibitory effects on mitochondrial oxidative phosphorylation, acting as an uncoupler and inhibitor. nih.gov Another related metabolite, 2',3',4',5,5'-pentachloro-2-biphenylol, has been shown to noncompetitively inhibit sn-glycerol-3-phosphate acyltransferase, suggesting it binds to a site other than the enzyme's active site. oregonstate.edu

This compound itself has been described as an inhibitor of bacterial growth and the production of bacterial enzymes. While the precise mechanisms for all enzymes are not fully elucidated, these interactions often involve the binding of the compound to the enzyme, which can alter its conformation and, consequently, its catalytic activity.

Molecular Pathways of Cellular Perturbation (e.g., Oxidative Stress Pathways, DNA Interaction Mechanisms)

Exposure to this compound and its parent compounds can lead to perturbations in several cellular pathways. A significant area of concern is the induction of oxidative stress.

Metabolites of PCBs, including hydroxylated forms, are known to induce the generation of reactive oxygen species (ROS) and cause oxidative stress in cells. nih.govnih.gov This can lead to oxidative damage to cellular components, including DNA. nih.gov The metabolism of chlorobiphenyls can proceed through an arene oxide intermediate, which is a reactive electrophile capable of covalently binding to macromolecules like proteins and nucleic acids. nih.gov This covalent binding to DNA is a potential mechanism for mutagenicity. nih.gov

Furthermore, the interaction with xenobiotic receptors like the AHR can trigger downstream signaling cascades that alter gene expression related to cellular metabolism and stress responses. smolecule.com

Structure-Activity Relationships (SAR) Governing Mechanistic Biological Outcomes

The relationship between the chemical structure of this compound and its biological activity is a key aspect of understanding its mechanistic outcomes.

For estrogenic activity, the presence of the hydroxyl group is a primary determinant, allowing the molecule to bind to the estrogen receptor. mdpi.combepress.com The position of this hydroxyl group and the pattern of chlorine substitution significantly influence the binding affinity and subsequent biological response. researchgate.net For instance, hydroxylation at specific positions on the biphenyl ring can either promote high affinity for the ER or attenuate it. bepress.com

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the ER binding affinity of polychlorinated hydroxybiphenyls. These models consider factors like ligand flexibility and electronic character. bepress.com For example, it's hypothesized that PCHBs with greater ER binding affinity should have higher electron-donating abilities associated with their phenolic ring. bepress.com

The placement of chlorine atoms also dictates the molecule's antiestrogenic or estrogenic potential, and these relationships can be complex and specific to the biological response being measured. researchgate.net For example, substitution in the phenolic ring was found to be less important for structure-antiestrogenicity relationships in one study, where the most active antiestrogenic compounds contained specific tetrachlorophenyl groups. researchgate.net

Interactive Data Table: Binding Affinity of this compound

| Compound | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Estrogen Receptor α (ERα) | -16.93 | Leu387, Glu353, Arg394 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of 2-Chloro-4-biphenylol. These studies often focus on calculating key descriptors that govern the molecule's reactivity and interaction potential.

One study employed M06-2X/6-31G(d,p)/SCRF calculations to determine various quantum chemical descriptors for this compound. mdpi.comresearchgate.net These descriptors help in understanding the molecule's electrophilicity, polarity, and hydrophobicity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. For this compound, the HOMO energy is reported to be -7.693 eV, and the LUMO energy is not explicitly stated but is a key component in determining its electrophilicity. researchgate.net The difference between HOMO and LUMO energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability.

The electronic structure of this compound is characterized by the distribution of electron density across its biphenyl (B1667301) framework, influenced by the chlorine atom and the hydroxyl group. These substituents create a specific electrostatic potential on the molecular surface, guiding its interactions with other molecules. The hydroxyl group, in particular, is a key feature, enabling the formation of hydrogen bonds, which are critical for its binding to biological receptors. mdpi.comnih.gov

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value | Reference |

|---|---|---|

| HOMO Energy | -7.693 eV | researchgate.net |

| Dipole Moment | 1.065 D | researchgate.net |

| Approximated Polar Surface Area (APSA) | 342.0 Ų | researchgate.net |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with biological macromolecules, such as proteins. These simulations can predict the binding modes and stability of the compound within a receptor's binding pocket over time.

While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided search results, the broader context of hydroxylated polychlorinated biphenyls (HO-PCBs) interacting with estrogen receptors offers significant insights. tandfonline.com MD simulations, in conjunction with molecular docking, have been used to explore the binding modes and interactions of HO-PCBs with estrogen receptor β (ERβ). tandfonline.com These studies reveal that the hydroxyl group is a primary determinant for binding, forming crucial hydrogen bonds with amino acid residues in the receptor. mdpi.comtandfonline.com

For instance, in a related context of endocrine-disrupting chemicals binding to the estrogen receptor alpha (ERα), quantum chemical cluster models, which can be seen as a precursor to full MD simulations, showed that the hydroxyl group of this compound can form hydrogen bonds with the side chains of amino acid residues like Leu387, Glu353, and Arg394. mdpi.com The binding energy for this interaction was calculated to be -16.93 kcal/mol. mdpi.com Such simulations are vital for understanding the stability of the ligand-receptor complex and the specific interactions that anchor the compound in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For this compound and related compounds, QSAR models have been developed to predict their estrogenic activity. nih.govbepress.comacademicdirect.org

These models often utilize the quantum chemical descriptors mentioned earlier, along with other structural and physicochemical properties. For example, a 2D QSAR model for 71 hydroxylated PCBs highlighted the importance of the hydroxyl group's position, the molecule's polarizability, and the presence of unsubstituted carbon pairs on the phenolic ring for estrogenic activity. nih.gov

In a more advanced 3D-QSAR study, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) were used to build predictive models for the estrogenic activity of HO-PCBs. tandfonline.com These models provide a three-dimensional map of the regions around the molecule where steric bulk, electrostatic charge, and other properties would enhance or diminish its biological activity. For this compound, such models would predict how modifications to its structure, such as changing the position of the chlorine atom or adding other functional groups, would likely affect its interaction with the estrogen receptor. nih.govtandfonline.com

One study developed a QSAR model where the experimental binding affinity (expressed as pEC50) was correlated with descriptors like the logarithm of the octanol-water partition coefficient (log P) and the HOMO energy. bepress.com This indicates that both the hydrophobicity and the electronic properties of the molecule are significant predictors of its biological function. bepress.com

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The three-dimensional shape, or conformation, of this compound is a critical factor in its ability to interact with biological receptors. The two phenyl rings in a biphenyl system are not typically coplanar due to steric hindrance between the ortho-hydrogens. The presence of a chlorine atom at the 2-position of this compound further influences the dihedral angle between the two rings.

Conformational analysis studies explore the different spatial arrangements of the molecule and their relative energies. bepress.comrsc.org These studies have shown that for polychlorinated biphenyls, the degree of planarity is crucial for their binding to receptors like the aryl hydrocarbon (Ah) receptor. bepress.com While this compound is not a polychlorinated biphenyl in the typical sense, the principle of conformational flexibility impacting biological activity still applies.

Crystallographic Analysis and Solid State Chemical Investigations

Determination of Crystal Structures for 2-Chloro-4-biphenylol and Related Derivatives

The crystal structure of this compound itself does not appear to be extensively documented in readily available literature. However, detailed crystallographic studies have been performed on closely related isomers and derivatives, which provides a strong basis for understanding its likely solid-state behavior.

A notable example is the structural analysis of 4-chloro-2'-biphenylol, an isomer of the title compound. uky.eduacs.org Crystals of 4-chloro-2'-biphenylol, grown from chloroform/n-hexane solutions, were analyzed at both 293 K and 142 K. uky.edu The analysis revealed a monoclinic crystal system with the space group P21/c. acs.org A particularly remarkable feature of this structure is the presence of four crystallographically independent molecules in the asymmetric unit (Z' = 4). uky.eduacs.org This high Z' value is unusual and suggests significant challenges in achieving an efficient and symmetrical packing arrangement. uky.edu

The crystallographic data for 4-chloro-2'-biphenylol at two different temperatures are summarized in the table below.

| Parameter | 293 K | 142 K |

| Formula | C12H9ClO | C12H9ClO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 16.518(3) | 16.277(3) |

| b (Å) | 10.320(2) | 10.222(2) |

| c (Å) | 23.336(5) | 23.153(5) |

| β (°) ** | 107.03(3) | 106.69(3) |

| Volume (ų) ** | 3804.8(13) | 3681.7(13) |

| Z | 16 | 16 |

| Z' | 4 | 4 |

| Data sourced from Lehmler et al. (2002). uky.edu |

Another related compound, 2-biphenylol, has also been the subject of crystallographic investigation. psu.edu Its structure is characterized by high space group symmetry (Fdd2) and significant disorder of the hydroxyl group across four possible positions. psu.edu This disorder is a key feature of its crystal structure and influences its intermolecular interactions. psu.edu

Polymorphism and Conformational Flexibility in Crystalline Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a direct consequence of conformational flexibility and differing intermolecular interactions. For biphenyl (B1667301) derivatives, the torsional or dihedral angle between the two phenyl rings is a primary source of conformational flexibility. oieau.frbepress.com

In the solid state, biphenyl and its derivatives often adopt a planar or near-planar conformation to optimize intermolecular interactions, even though a twisted conformation is favored in the gas phase. acs.org However, the presence of ortho-substituents, such as the hydroxyl group in 2-biphenylol or 4-chloro-2'-biphenylol, introduces steric hindrance that destabilizes the planar geometry, forcing the biphenyl unit to adopt a twisted conformation. acs.org

In the case of 4-chloro-2'-biphenylol, the four independent molecules in the asymmetric unit exhibit different dihedral angles, highlighting the conformational flexibility of the molecule. This flexibility, combined with the steric hindrance from the ortho-hydroxyl group, presents an impediment to efficient crystal packing. uky.edu

The study of 2-biphenylol at various temperatures (from 305 K down to 90 K) showed no evidence of a phase transition to a more ordered structure, indicating that the disordered state is stable over a wide temperature range. psu.edu This suggests that the packing efficiency gained through disorder is more significant than the potential energy gain from forming a fully ordered hydrogen-bonded network. psu.edu

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state structure of hydroxylated biphenyls is significantly influenced by hydrogen bonding. bepress.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of various hydrogen-bonding networks.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O(A)-H(OA)···O(B) | 0.88(3) | 1.86(3) | 2.723(2) | 167(2) |

| O(B)-H(OB)···O(D) | 0.87(3) | 1.85(3) | 2.704(2) | 167(2) |

| O(C)-H(OC)···O(A) | 0.87(3) | 1.88(3) | 2.730(2) | 164(2) |

| O(D)-H(OD)···O(C) | 0.88(3) | 1.85(3) | 2.710(2) | 165(2) |

| Data sourced from Lehmler et al. (2002), where A, B, C, and D denote the four independent molecules. uky.edu |

In contrast, the structure of 2-biphenylol presents a more complex situation due to the disorder of the hydroxyl group. psu.edu While the disorder allows for the occasional formation of O-H···O bonds, packing efficiency appears to be the more dominant factor in its crystal structure. psu.edu The study suggests that for some intermolecular O-H···O bonds to form, short-range order in the orientation of molecules is necessary. psu.edu

Ecological Research and Environmental Presence

Occurrence, Distribution, and Flux in Environmental Compartments

2-Chloro-4-biphenylol is a hydroxylated polychlorinated biphenyl (B1667301) (OH-PCB), a class of compounds that are metabolites or degradation products of polychlorinated biphenyls (PCBs). nih.gov PCBs themselves are synthetic chemical compounds that were widely produced and used in various industrial applications, leading to their ubiquitous presence in the environment. nih.govtandfonline.comepa.gov Consequently, OH-PCBs like this compound are detected in various environmental matrices. nih.gov

The occurrence of these compounds stems from both the metabolic transformation of PCBs within living organisms and abiotic oxidation reactions in the environment. nih.gov While specific data on the flux of this compound is limited, the general behavior of related phenolic compounds and PCBs provides insight into its environmental pathways. PCBs, the parent compounds, are known to adsorb strongly to soil and sediment, with half-lives that can extend from months to years. who.int The primary pathways for their removal from water and soil are slow processes like volatilization and biodegradation. who.int

Hydroxylated PCBs have been found in a range of environmental samples, including surface waters, precipitation, sediments, and animal tissues. nih.gov For instance, studies on phenolic xenoestrogens in aquatic environments have identified major sewage treatment plants as significant sources of these types of compounds. researchgate.net Research in Baden-Württemberg, Germany, regularly detected related compounds like 2-hydroxybiphenyl (2OHBiP) in riverine sediments. researchgate.net The levels found in sewage sludge were typically an order of magnitude higher than in sediments, highlighting the role of wastewater in their distribution. researchgate.net

To illustrate the concentrations of related phenolic compounds found in the environment, the following table presents data from a study on various aquatic environmental compartments.

Table 1: Environmental Concentrations of Related Phenolic Compounds

| Compound | Environmental Compartment | Concentration Range |

|---|---|---|

| 4-Nonylphenol (4NP) | River Water | Up to 458 ng/L |

| 4-t-Octylphenol (4tOP) | River Water | Up to 189 ng/L |

| Bisphenol A (BPA) | River Water | Up to 272 ng/L |

| 2-Hydroxybiphenyl (2OHBiP) | River Water | Up to 47 ng/L |

| 4-Nonylphenol (4NP) | Riverine Sediment | 10-259 µg/kg dry matter |

| 4-t-Octylphenol (4tOP) | Riverine Sediment | <0.5-8 µg/kg dry matter |

| Bisphenol A (BPA) | Riverine Sediment | <0.5-15 µg/kg dry matter |

| 2-Hydroxybiphenyl (2OHBiP) | Riverine Sediment | 2-69 µg/kg dry matter |

Data sourced from a study on phenolic xenoestrogens in surface water, sediments, and sewage sludge. researchgate.net

Role as Environmental Contaminants and Research Markers

This compound and other OH-PCBs are considered environmental contaminants of concern. nih.gov Their parent compounds, PCBs, are classified as persistent organic pollutants (POPs) due to their chemical stability, resistance to degradation, and potential for long-range transport. researchgate.net The hydroxylated metabolites, while products of degradation, can exhibit their own toxic effects, sometimes greater than the parent PCBs, and are known disruptors of the endocrine system. nih.gov

The presence of this compound in the environment is directly linked to the historical and ongoing contamination from PCBs. nih.gov Although their production has been banned in most countries for decades, PCBs are still released from old equipment, improper disposal sites, and certain industrial processes like the manufacturing of pigments and resins. nih.govtandfonline.com

In environmental research, this compound and its isomers serve as important markers. They are indicators of the metabolic breakdown of PCBs in various organisms and ecosystems. acs.orgresearchgate.net Studying the distribution and concentration of specific OH-PCB congeners helps scientists understand the metabolic pathways and detoxification processes in different species. acs.org For example, research has used compounds like 4'-chloro-4-biphenylol to investigate the combined toxic effects of chemical mixtures in environmental settings. Furthermore, the analysis of these metabolites in human and wildlife tissues provides a measure of exposure to and the biological processing of parent PCB compounds. researchgate.net

Bioaccumulation Mechanisms in Environmental Food Chains

A critical environmental concern with compounds like this compound is their potential for bioaccumulation. Bioaccumulation is the process where an organism absorbs a substance at a rate faster than it can eliminate it, leading to a buildup of the substance in its tissues. This occurs through direct uptake from the environment (air, water, soil) and through the consumption of contaminated food.

PCBs are highly lipophilic, meaning they have a strong affinity for fats and lipids. tandfonline.comresearchgate.net This property is a key driver of their bioaccumulation. When ingested, they are stored in the fatty tissues of organisms. tandfonline.com Because they are not easily metabolized or excreted, they persist and accumulate over time. who.int

This accumulation is magnified at successively higher trophic levels in the food chain, a process known as biomagnification. Organisms at the bottom of the food chain, like plankton and small invertebrates, absorb the chemical from the environment. These organisms are then eaten by small fish, which are in turn eaten by larger fish, birds, and mammals. At each step, the concentration of the contaminant increases in the predator's tissues because they are consuming the total accumulated load from their prey. researchgate.net This can lead to very high concentrations of the chemical in top predators, even when the levels in the surrounding environment are very low.

While this compound is a metabolite, its formation from parent PCBs within an organism is part of this broader toxicological picture. acs.org The properties of OH-PCBs, including their persistence and lipophilicity, also contribute to their potential to be retained in organisms and participate in trophic transfer, making them a continued subject of ecological and toxicological research. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 2 Chloro 4 Biphenylol

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex biological interactions of 2-Chloro-4-biphenylol. These high-throughput approaches provide a holistic view of the molecular perturbations within an organism, tissue, or cell following exposure, moving beyond single-endpoint analyses. nih.gov

Future research will likely focus on integrating these platforms to build a comprehensive picture of the compound's mode of action. Transcriptomic analyses, such as RNA sequencing, can identify changes in gene expression in response to exposure, revealing affected pathways. nih.govacs.org For instance, studies on PCB mixtures and their hydroxylated metabolites have already demonstrated alterations in gene expression related to neurodevelopment, neurodegenerative diseases, and metabolic processes in various tissues. nih.govacs.org Proteomics can then validate these findings at the protein level and identify post-translational modifications that affect protein function.

Metabolomics, which analyzes the complete set of small-molecule metabolites, provides a real-time snapshot of the physiological state and can reveal the ultimate downstream effects of the compound. nih.gov By identifying specific biomarkers of exposure and effect, such as the accumulation of key metabolites involved in energy production, metabolomics can elucidate toxicological modes of action. Combining these omics datasets can create complex interaction networks, linking specific congeners like this compound to distinct gene, protein, and metabolite changes, thereby enhancing the understanding of its specific role in the broader context of PCB toxicity. nih.govacs.org This integrated approach is crucial for moving from correlation to causation in understanding the health risks associated with this and other PCB metabolites.

Development of Novel Remediation and Degradation Technologies

The persistence of PCBs and their metabolites, including this compound, in the environment necessitates the development of effective and sustainable remediation strategies. epa.gov Future research is shifting from traditional, often harsh and costly, physical and chemical methods towards innovative and environmentally benign technologies. nih.gov

Bioremediation and Phytoremediation: These approaches utilize microorganisms and plants to break down or sequester contaminants. nih.govdiscovery.csiro.au Research is focusing on identifying and genetically engineering bacteria and fungi with enhanced PCB degradation capabilities. econ-environ-geol.orgacs.org Phytoremediation, which uses plants to remove, transform, or contain pollutants, is a promising, cost-effective "green" technology. nih.govecon-environ-geol.org Future studies will likely explore the synergistic relationships in the rhizosphere—the soil region around plant roots—where plant exudates can stimulate microbial degradation of compounds like this compound. discovery.csiro.auacs.org The development of transgenic plants with incorporated bacterial genes for PCB metabolism represents a significant frontier in enhancing phytoremediation efficiency. nih.govacs.org

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive oxygen species, such as hydroxyl radicals, to degrade persistent organic pollutants into less harmful substances. rsc.orgresearchgate.net Technologies like Fenton/Fenton-like reactions, persulfate oxidation, and photocatalysis are being investigated for their efficacy in remediating PCB-contaminated soils and water. rsc.orgnih.gov Future work will aim to optimize these processes, potentially combining them with other technologies like nanotechnology to improve catalytic efficiency and stability. nih.govdntb.gov.ua

Nanoremediation: The use of nanomaterials is an emerging and powerful tool for environmental cleanup. nih.gov Nanoparticles, due to their high surface-area-to-volume ratio, can act as highly efficient catalysts or adsorbents for pollutants. nih.gov Research into nanoparticles like zero-valent iron (Fe(0)), bimetallic nanoparticles (e.g., Fe/Ni), and magnetite (Fe3O4) has shown promise in the reductive dechlorination and subsequent oxidation of PCBs. nih.gov The challenge for future research lies in scaling up these technologies, assessing their long-term environmental impact and potential nanotoxicity, and overcoming limitations posed by the soil matrix that can reduce the availability of the contaminant to the nanoparticles. nih.govnih.gov

| Technology | Principle | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Phytoremediation | Use of plants and associated microbes to degrade or sequester contaminants. nih.govacs.org | Cost-effective, environmentally friendly, aesthetically pleasing. econ-environ-geol.org | Developing transgenic plants, optimizing plant-microbe interactions, field trials. acs.org |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to mineralize pollutants. rsc.orgresearchgate.net | Rapid degradation, potential for complete mineralization. rsc.org | Improving catalyst efficiency, reducing costs, minimizing byproduct formation. rsc.orgnih.gov |

| Nanoremediation | Use of nanoscale materials for contaminant degradation or adsorption. nih.gov | High reactivity and efficiency, potential for in-situ application. nih.gov | Scaling up production, assessing long-term ecotoxicity, improving delivery to contaminants. nih.govnih.gov |

Advancements in Predictive Modeling for Environmental and Biological Behavior

Computational modeling is becoming an indispensable tool for predicting the environmental fate, transport, and biological activity of chemicals like this compound, thereby reducing reliance on costly and time-consuming experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or physicochemical properties. bepress.com For this compound, QSARs can predict properties such as its binding affinity to receptors like the estrogen receptor, a key mechanism of its endocrine-disrupting activity. bepress.commdpi.comresearchgate.net Future advancements will focus on developing more robust and validated QSAR models by incorporating a wider range of chemical descriptors, including 3D conformational flexibility and quantum chemical parameters. bepress.comresearchgate.net These models can be used as screening tools to prioritize chemicals for further testing and to understand the structural features that drive toxicity.

Environmental Fate and Transport Models: Predicting how this compound moves and persists in the environment is crucial for exposure assessment. Models like the European Union System for the Evaluation of Substances (EUSES) and others that use geographical information systems (GIS) are being employed to forecast the distribution of pollutants in soil and water. researchgate.net Future research will aim to refine these models by integrating more complex environmental variables and improving the accuracy of physicochemical property predictions, which are often derived from QSPR (Quantitative Structure-Property Relationship) models. researchgate.net

The development of these predictive tools is a key component of modern risk assessment, allowing for a more proactive approach to managing the potential risks posed by this compound and other emerging contaminants.

| Model Type | Application | Key Parameters/Descriptors | Future Direction |

|---|---|---|---|

| QSAR | Predicting biological activity (e.g., receptor binding). bepress.com | Molecular weight, logP, electronic properties (HOMO, LUMO), 3D structure. bepress.comresearchgate.net | Incorporating conformational flexibility, validation with larger datasets, mechanism-based descriptors. bepress.com |

| Environmental Fate Models | Predicting environmental distribution and persistence. researchgate.net | Solubility, vapor pressure, partition coefficients (Kow, Koc), degradation rates. | Integration with GIS, improved QSPR predictions, modeling of complex environmental systems. researchgate.net |

Exploration of Novel Synthetic Routes and Derivatization Applications

While much of the research on this compound has been driven by its status as a toxic PCB metabolite, there is growing interest in exploring its chemical properties for novel applications. This requires the development of efficient and scalable synthetic routes.

Future research in synthetic chemistry could focus on creating this compound and its analogs with high purity and yield, moving beyond classical coupling reactions to more modern catalytic methods. These methods might offer better control over regioselectivity, which is crucial for producing specific congeners for toxicological studies or other applications.

Furthermore, the structure of this compound, with its hydroxyl and chloro-substituted biphenyl (B1667301) core, makes it a candidate for derivatization. The hydroxyl group can be a handle for further chemical modifications, such as etherification or esterification, to create new molecules with potentially useful properties. For example, derivatization could be used to create specific probes for biological assays, standards for advanced analytical methods, or even new compounds with potential applications in materials science or as intermediates in the synthesis of more complex molecules. Exploring these synthetic and derivatization pathways could unlock new avenues of research and potential value for a compound currently viewed primarily through the lens of its toxicity.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-Chloro-4-biphenylol with high purity?

- Methodology : Optimize synthesis via Suzuki-Miyaura coupling using 4-chlorophenylboronic acid and 2-chlorophenol derivatives. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel (hexane/ethyl acetate gradient). Confirm purity via melting point analysis and HPLC (≥98% purity threshold) .

- Key Considerations : Use inert conditions (argon/nitrogen) to prevent oxidation. Verify intermediates via H NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and FT-IR (O–H stretch at ~3200 cm) .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodology :

- Spectroscopy : C NMR to confirm biphenyl backbone (C–Cl coupling constants ~10 Hz) and LC-MS for molecular ion detection (m/z 204.6 [M+H]).

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and planarity of the biphenyl system .